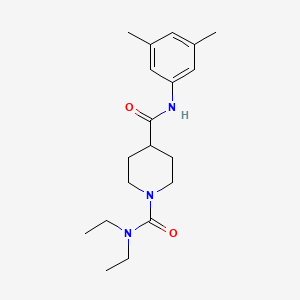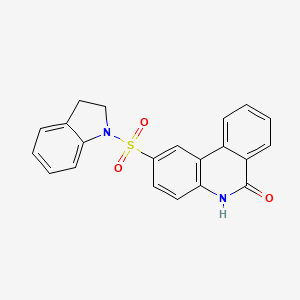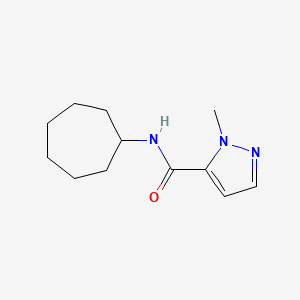![molecular formula C16H16N8O B5338510 4-(1H-imidazol-1-yl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5338510.png)
4-(1H-imidazol-1-yl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-imidazol-1-yl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine, also known as PIP4K2 inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. The compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.
作用机制
The 4-(1H-imidazol-1-yl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine inhibitor works by inhibiting the activity of this compound, which is essential for the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2). PIP2 is a critical signaling molecule that plays a crucial role in various cellular processes, including cell growth, proliferation, and survival. By inhibiting the activity of this compound, the this compound inhibitor reduces the levels of PIP2, leading to the inhibition of various cellular processes.
Biochemical and Physiological Effects:
The this compound inhibitor has been found to have a wide range of biochemical and physiological effects. The compound has been shown to inhibit cell proliferation, induce apoptosis, and inhibit autophagy in various cancer cell lines. The compound has also been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, the this compound inhibitor has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative disorders.
实验室实验的优点和局限性
The 4-(1H-imidazol-1-yl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine inhibitor has several advantages for lab experiments. The compound is relatively easy to synthesize, and its activity can be easily measured using various biochemical assays. Additionally, the compound has been extensively studied, and its mechanism of action is well understood. However, the compound also has some limitations for lab experiments. The compound is relatively unstable and has a short half-life, making it difficult to use in long-term experiments. Additionally, the compound has some off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of 4-(1H-imidazol-1-yl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine inhibitor. One potential direction is to investigate the potential of the compound as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders. Another potential direction is to investigate the potential of the compound as a tool for studying the role of this compound in various cellular processes. Additionally, future studies could focus on improving the stability and bioavailability of the compound, which could enhance its potential as a therapeutic agent.
合成方法
The synthesis of 4-(1H-imidazol-1-yl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine inhibitor involves a multi-step process that includes the use of various reagents and catalysts. The first step involves the preparation of 4-(2-pyrazinylcarbonyl)-1-piperazine carboxylic acid, which is then reacted with 1H-imidazole-1-carboxaldehyde to form the imidazole derivative. The final step involves the reaction of the imidazole derivative with 2-chloro-4,6-diaminopyrimidine to form the this compound inhibitor.
科学研究应用
The 4-(1H-imidazol-1-yl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. The compound has been found to inhibit the activity of this compound, which is an enzyme that plays a critical role in various cellular processes, including cell proliferation, apoptosis, and autophagy.
属性
IUPAC Name |
[4-(6-imidazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-pyrazin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8O/c25-16(13-10-17-1-2-19-13)23-7-5-22(6-8-23)14-9-15(21-11-20-14)24-4-3-18-12-24/h1-4,9-12H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRPNUWCJDJXFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[3-(2-pyridinyl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5338448.png)
![2-{2-[4-(methylthio)phenyl]vinyl}-4-quinolinol](/img/structure/B5338449.png)
![2-ethoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5338450.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(phenylthio)acetamide](/img/structure/B5338462.png)
![4-[(2-methyl-2-propen-1-yl)oxy]-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide](/img/structure/B5338466.png)
![1-(4-nitrophenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one](/img/structure/B5338479.png)

![1-{2-oxo-2-[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]ethyl}-2-piperidinone](/img/structure/B5338494.png)
![2-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperazinyl}methyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5338496.png)

![1-{[2-(methylamino)pyridin-3-yl]carbonyl}-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5338516.png)
![3-(3,4-difluorophenyl)-5-[2-(1H-imidazol-1-yl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5338522.png)
![4-{3-chloro-4-[(4-nitrobenzyl)oxy]benzylidene}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5338528.png)
